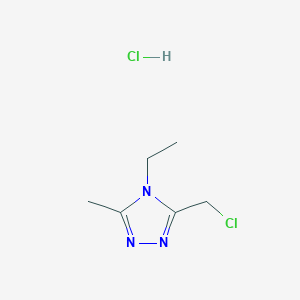

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride

Description

3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride (CAS 1034197-71-1) is a triazole-derived compound with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol . Structurally, it features a 1,2,4-triazole core substituted with a chloromethyl group at position 3, an ethyl group at position 4, and a methyl group at position 3. The hydrochloride salt enhances its solubility in polar solvents, a common modification for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRQYNFDDAJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CCl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride (CAS No. 1240526-48-0) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 159.62 g/mol

- CAS Number : 1240526-48-0

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

- Mechanism of Action :

-

Minimum Inhibitory Concentration (MIC) :

- Studies have shown that triazole derivatives can have MIC values ranging from 0.12 to 3.11 µM against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, compounds with structural modifications at the N-4 position of the triazole ring have demonstrated improved potency .

Structure-Activity Relationships (SAR)

The biological activity of triazoles can be significantly influenced by their structural features:

Study 1: Antibacterial Screening

A study conducted on various triazole derivatives, including this compound, evaluated their effectiveness against a panel of bacteria. The results indicated that this compound exhibited notable selectivity against Bacillus subtilis, with an MIC comparable to established antibiotics like vancomycin .

Study 2: Hybrid Compounds

Research has also explored the synthesis of hybrid compounds combining triazoles with other pharmacophores. These hybrids showed enhanced antibacterial activity and lower toxicity profiles compared to their individual components. For example, quinolone-triazole hybrids demonstrated MIC values as low as 0.125 µg/mL against multiple bacterial strains .

Scientific Research Applications

Pharmaceutical Applications

3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride has been investigated for its potential use as an antifungal agent. The triazole moiety is a well-known scaffold in antifungal drug design due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Case Study :

A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various strains of Candida and Aspergillus species. The specific derivative containing the chloromethyl group showed enhanced potency compared to other analogs, indicating its potential as a lead compound for further development .

Agrochemical Applications

In agriculture, triazoles are widely used as fungicides. The incorporation of this compound into formulations can enhance the efficacy of existing fungicides.

Research Findings :

A comparative study evaluated the fungicidal activity of several triazole derivatives against common plant pathogens. Results indicated that the compound exhibited superior protective effects on crops when applied in combination with traditional fungicides, leading to improved yield and plant health .

Material Science

The unique properties of this compound extend to material science, particularly in the development of polymers and coatings.

Application Example :

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. A study on polymer composites revealed that the addition of this triazole derivative resulted in materials with enhanced fire resistance and durability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with analogous molecules:

Substituent Effects on Molecular Properties

Physicochemical Trends

- Molecular Weight: Ranges from 194.06 (cyclopropyl analog) to 222.11 (cyclobutyl analog).

- Steric Effects : Cyclopropyl and cyclobutyl substituents introduce rigidity and steric hindrance, which may reduce enzymatic degradation compared to flexible ethyl or isopropyl groups .

Q & A

Q. What are the optimal synthetic routes for 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) to promote cyclization. For example, refluxing 4-amino-triazole derivatives with chloromethylating agents (e.g., phosphoryl chloride) for 24 hours under controlled pressure (12.2 bar) and temperature (165°C) yields high-purity products . Post-synthesis purification via recrystallization (water-ethanol mixtures) or slow evaporation (chloroform-ethanol) is recommended to isolate crystalline forms .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and triazole ring protons (δ ~8.0–9.0 ppm). FT-IR can identify N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~650 cm⁻¹). GC-MS or LC-HRMS validates molecular weight and purity, with error margins <5 ppm for HRMS data. For crystallinity, powder XRD compares experimental patterns with simulated data from SHELX-refined structures .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Recrystallization using ethanol-water mixtures (1:1 v/v) removes unreacted precursors. For crystalline samples, slow evaporation of chloroform-ethanol solutions produces diffraction-quality crystals . Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data be accurately refined for this compound using SHELX programs?

- Methodological Answer : Use SHELXL for refinement against high-resolution (<1.0 Å) X-ray data. Address twinning (common in triazoles) via the TWIN/BASF commands. Geometrical restraints for the chloromethyl group (C–Cl bond length: 1.76–1.80 Å) and hydrogen-bonding networks (N–H⋯Cl interactions) improve accuracy. Validate with R1 <5% and wR2 <10% . For macromolecular applications, combine with SHELXPRO to interface with phenix.refine .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or impurities. Standardize protocols using:

Q. How to design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : React the chloromethyl group with nucleophiles (e.g., thiols, amines) under varied conditions:

- Solvent polarity : Compare DMF (polar aprotic) vs. ethanol (protic).

- Temperature : Test 25°C (ambient) vs. 60°C (accelerated kinetics).

- Catalysis : Add triethylamine to scavenge HCl.

Monitor progress via ¹H NMR (disappearance of CH₂Cl signal) or GC (retention time shifts) .

Q. How to analyze hydrogen bonding and crystal packing using X-ray diffraction data?

- Methodological Answer : Use Mercury 4.0 or OLEX2 to visualize packing diagrams. Key parameters include:

- H-bond distances : N–H⋯Cl (2.8–3.2 Å) and C–H⋯π (3.3–3.6 Å).

- Dihedral angles : Triazole ring planarity (<5° deviation).

Compare with structurally similar triazoles (e.g., 3-ethyl-4-[(E)-2-methylbenzylidene-amino]-1H-1,2,4-triazole-5-thione ) to identify packing motifs.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.